molecular formula C14H12ClF3NO2P B5691985 N-[(4-CHLOROPHENOXY)(METHYL)PHOSPHORYL]-3-(TRIFLUOROMETHYL)ANILINE

N-[(4-CHLOROPHENOXY)(METHYL)PHOSPHORYL]-3-(TRIFLUOROMETHYL)ANILINE

Cat. No.: B5691985
M. Wt: 349.67 g/mol
InChI Key: IMKCAKDLUAVPLJ-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENOXY)(METHYL)PHOSPHORYL]-3-(TRIFLUOROMETHYL)ANILINE is a complex organic compound characterized by the presence of a chlorophenoxy group, a phosphoryl group, and a trifluoromethyl group attached to an aniline core

Properties

IUPAC Name

N-[(4-chlorophenoxy)-methylphosphoryl]-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF3NO2P/c1-22(20,21-13-7-5-11(15)6-8-13)19-12-4-2-3-10(9-12)14(16,17)18/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKCAKDLUAVPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(NC1=CC=CC(=C1)C(F)(F)F)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF3NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENOXY)(METHYL)PHOSPHORYL]-3-(TRIFLUOROMETHYL)ANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-chlorophenol with methylphosphonic dichloride to form the chlorophenoxy methylphosphonic intermediate. This intermediate is then reacted with 3-(trifluoromethyl)aniline under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENOXY)(METHYL)PHOSPHORYL]-3-(TRIFLUOROMETHYL)ANILINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated quinones, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(4-CHLOROPHENOXY)(METHYL)PHOSPHORYL]-3-(TRIFLUOROMETHYL)ANILINE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENOXY)(METHYL)PHOSPHORYL]-3-(TRIFLUOROMETHYL)ANILINE involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(4-CHLOROPHENOXY)(METHYL)PHOSPHORYL]-3-(TRIFLUOROMETHYL)BENZENE
  • **N-[(4-CHLOROPHENOXY)(METHYL)PHOSPHORYL]-3-(TRIFLUOROMETHYL)TOLUENE

Uniqueness

N-[(4-CHLOROPHENOXY)(METHYL)PHOSPHORYL]-3-(TRIFLUOROMETHYL)ANILINE is unique due to the presence of both a phosphoryl and a trifluoromethyl group, which confer distinct chemical and biological properties

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